molecular formula C27H44N7O18P3S B1264162 cis-6-hydroxyhex-3-enoyl-CoA

cis-6-hydroxyhex-3-enoyl-CoA

Numéro de catalogue: B1264162
Poids moléculaire: 879.7 g/mol
Clé InChI: HZHMFZAKYSAIGU-YINSCCIPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Context and Discovery

Nomenclature and Classification

The systematic IUPAC name for cis-6-hydroxyhex-3-enoyl-CoA is:
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-6-hydroxyhex-3-enethioate .

Common synonyms include:

  • 6-hydroxy-3-hexenoyl-coenzyme A
  • (3Z)-6-hydroxyhex-3-enoyl-CoA
  • cis-6-hydroxyhex-3-enoyl-coenzyme A.

Its molecular formula is C₂₇H₄₄N₇O₁₈P₃S , with a monoisotopic mass of 879.16764 Da. The compound belongs to the class of hydroxy fatty acyl-CoAs , characterized by a hydroxyl group at the sixth carbon and a cis double bond between carbons 3 and 4.

Table 1: Key Nomenclature and Properties

Property Value
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-6-hydroxyhex-3-enethioate
Molecular Formula C₂₇H₄₄N₇O₁₈P₃S
SMILES CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1C@HOP(=O)(O)O)C@HO
InChIKey HZHMFZAKYSAIGU-YINSCCIPSA-N

Position in Coenzyme A Derivatives Family

This compound is a member of the enoyl-CoA family, which includes acyl-CoA esters involved in fatty acid oxidation. It is structurally related to:

  • cis-3-hexenoyl-CoA (CID 90657867), a medium-chain unsaturated CoA derivative.
  • 6-hydroxynon-3-enoyl-CoA (CID 157009571), a longer-chain hydroxy-enoyl-CoA.

In β-oxidation, this compound is generated during the hydration of cis-3-enoyl-CoA intermediates by enoyl-CoA hydratase (EC 4.2.1.17). Unlike saturated acyl-CoAs, unsaturated variants like this compound require specialized isomerases and reductases to proceed through the β-oxidation spiral. Its presence is critical in the metabolism of cis-unsaturated fatty acids , which are resistant to degradation by standard β-oxidation enzymes.

Taxonomic Classification in Chemical Databases

This compound is cataloged across major biochemical databases, reflecting its metabolic significance:

Table 2: Database Classifications

Database Identifier Classification
MetaNetX MNXM38724 Hydroxy fatty acyl-CoA
ChEBI CHEBI:49294 Enoyl-CoA derivative
PubChem CID 24798706 Coenzyme A conjugate
HMDB HMDB12476 Mitochondrial β-oxidation intermediate
KEGG Compound Not yet assigned Part of fatty acid degradation (ko00071)

In MetaNetX, it is classified under lipid metabolism intermediates , while ChEBI emphasizes its role as a coenzyme A thioester . PubChem further annotates it as a metabolite in Homo sapiens, linking it to peroxisomal and mitochondrial pathways.

Propriétés

Formule moléculaire

C27H44N7O18P3S

Poids moléculaire

879.7 g/mol

Nom IUPAC

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-6-hydroxyhex-3-enethioate

InChI

InChI=1S/C27H44N7O18P3S/c1-27(2,22(39)25(40)30-8-7-17(36)29-9-11-56-18(37)6-4-3-5-10-35)13-49-55(46,47)52-54(44,45)48-12-16-21(51-53(41,42)43)20(38)26(50-16)34-15-33-19-23(28)31-14-32-24(19)34/h3-4,14-16,20-22,26,35,38-39H,5-13H2,1-2H3,(H,29,36)(H,30,40)(H,44,45)(H,46,47)(H2,28,31,32)(H2,41,42,43)/b4-3-/t16-,20-,21-,22+,26-/m1/s1

Clé InChI

HZHMFZAKYSAIGU-YINSCCIPSA-N

SMILES isomérique

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C/C=C\CCO)O

SMILES canonique

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC=CCCO)O

Origine du produit

United States

Applications De Recherche Scientifique

Fatty Acid Metabolism

Cis-6-hydroxyhex-3-enoyl-CoA plays a crucial role in the β-oxidation pathway, which is essential for fatty acid degradation. Enzymes such as enoyl-CoA hydratases catalyze the hydration of trans-2-enoyl-CoA to yield 3-hydroxyacyl-CoA, with this compound being a relevant substrate in these reactions. This process is vital for energy production and the maintenance of cellular lipid levels .

Microbial Biotechnology

The compound is utilized in the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable plastics produced by microorganisms like Pseudomonas putida. The ability to convert fatty acids into PHAs through microbial fermentation processes highlights its potential in sustainable materials development. The presence of this compound as a precursor facilitates the production of functionalized PHAs with desirable properties .

Disease Diagnosis and Research

Research has indicated that intermediates like this compound can be used to study defects in peroxisomal fatty acid oxidation. By understanding the metabolic pathways involving this compound, scientists can develop diagnostic tools for diseases related to peroxisomal dysfunctions, such as Zellweger syndrome .

Pharmaceutical Applications

The compound's role in metabolic pathways makes it a candidate for drug development targeting metabolic disorders. Its involvement in the regulation of lipid metabolism may provide insights into therapeutic strategies for conditions such as obesity and diabetes .

Environmental Applications

This compound can also be explored for bioremediation purposes. Microorganisms capable of utilizing this compound may be employed to degrade environmental pollutants, particularly those derived from fatty substances, thus contributing to environmental sustainability .

Case Study 1: Enzyme Activity Analysis

In a study examining enoyl-CoA hydratase activity, researchers developed a method to quantify the production of hydroxyacyl-CoA derivatives from trans-2-enoyl-CoA substrates. The findings confirmed that this compound is a significant product, demonstrating its importance in fatty acid metabolism and potential applications in metabolic engineering .

Case Study 2: Microbial Production of PHAs

Research involving Pseudomonas putida showed that this compound can be effectively utilized as a precursor for synthesizing PHAs. The study highlighted the efficiency of microbial strains in converting fatty acid derivatives into bioplastics, showcasing the compound's relevance in sustainable material science .

Analyse Des Réactions Chimiques

Role of Enoyl-CoA Isomerase

  • Enoyl-CoA isomerase (EC 5.3.3.8) relocates double bonds from the Δ³-cis position to the Δ²-trans position, enabling downstream hydration .

    • Example reaction:

      cis 3 enoyl CoAEnoyl CoA isomerasetrans 2 enoyl CoA\text{cis 3 enoyl CoA}\xrightarrow{\text{Enoyl CoA isomerase}}\text{trans 2 enoyl CoA}
  • This isomerization is critical for integrating unsaturated fatty acids into β-oxidation .

Hydration by Enoyl-CoA Hydratase

  • Enoyl-CoA hydratase (ECH; EC 4.2.1.17) adds water across the trans -2 double bond, producing 3(S)-hydroxyacyl-CoA .

    • Stereospecificity: ECH exclusively forms the S -stereoisomer during hydration .

    • Reaction:

      trans 2 enoyl CoA+H2OECH3 S hydroxyacyl CoA\text{trans 2 enoyl CoA}+\text{H}_2\text{O}\xrightarrow{\text{ECH}}\text{3 S hydroxyacyl CoA}

Hydroxylation and Side Pathways

  • The hydroxyl group at carbon 6 in cis-6-hydroxyhex-3-enoyl-CoA may originate from:

    • Hydroxylase activity during polyunsaturated fatty acid degradation.

    • Secondary reactions in peroxisomal or mitochondrial β-oxidation variants .

β-Oxidation of Unsaturated Fatty Acids

StepEnzymeSubstrateProduct
1Acyl-CoA dehydrogenaseFatty acyl-CoAtrans-2-enoyl-CoA
2Enoyl-CoA isomerasecis-3-enoyl-CoAtrans-2-enoyl-CoA
3Enoyl-CoA hydratasetrans-2-enoyl-CoA3(S)-hydroxyacyl-CoA
  • This compound likely arises during the breakdown of cis -polyunsaturated fatty acids (e.g., linoleic acid), where double bonds at odd positions require isomerization .

Peroxisomal vs. Mitochondrial Processing

  • Peroxisomes : Handle very-long-chain fatty acids and employ multifunctional enzymes combining isomerase, hydratase, and dehydrogenase activities .

  • Mitochondria : Utilize distinct isomerases and hydratases, with strict stereospecificity for S -hydroxy products .

Analytical Methods

  • Chiral HPLC : Separates 3(R) - and 3(S) -hydroxyacyl-CoA isomers using phosphate buffer/methanol mobile phases (35:65 v/v) and chiral columns .

  • Mass Spectrometry : Confirms molecular weight (e.g., 947.8 g/mol for dodecenoyl-CoA analogs) and structural features .

Pathological and Diagnostic Relevance

  • Defects in enoyl-CoA isomerase or hydratase are linked to peroxisomal disorders (e.g., Zellweger syndrome) due to impaired β-oxidation .

  • Elevated levels of 3-hydroxyacyl-CoA intermediates in urine or plasma serve as biomarkers for these conditions .

Comparative Data

PropertyThis compound3(S)-hydroxydodec-cis-6-enoyl-CoA
Chain LengthC6C12
Double Bond PositionΔ³Δ⁶
Hydroxyl PositionC6C3
Metabolic Pathwayβ-oxidation (unsaturated)Di-unsaturated β-oxidation

Méthodes De Préparation

Direct Acylation of Coenzyme A

The chemical synthesis of cis-6-hydroxyhex-3-enoyl-CoA typically begins with the activation of the carboxylic acid moiety of cis-6-hydroxyhex-3-enoic acid. This involves converting the acid to a reactive mixed anhydride or acyl chloride, followed by coupling with coenzyme A’s thiol group. For example, the synthesis of analogous compounds like (3S)-3-hydroxydodec-cis-6-enoyl-CoA involves protecting the hydroxyl group with tert-butyldimethylsilyl (TBDMS) ethers to prevent side reactions during acylation. After deprotection, the final product is purified via reverse-phase high-performance liquid chromatography (HPLC).

A key challenge is maintaining the cis configuration of the double bond during synthesis. Solvent polarity and temperature control are critical; polar aprotic solvents like dimethylformamide (DMF) at 0–4°C minimize isomerization. Yield optimization for similar CoA derivatives ranges from 15% to 40%, depending on purification efficiency.

Enzymatic Pathways

β-Oxidation of Unsaturated Fatty Acids

In Pseudomonas fragi, a multienzyme complex catalyzes the β-oxidation of unsaturated fatty acids, producing intermediates like this compound. This complex includes:

  • Enoyl-CoA hydratase (EC 4.2.1.17): Hydrates trans-2-enoyl-CoA to L-3-hydroxyacyl-CoA.
  • cis-3,trans-2-Enoyl-CoA isomerase (EC 5.3.3.3): Converts cis-3-enoyl-CoA to trans-2-enoyl-CoA, enabling further hydration.
  • 3-Hydroxyacyl-CoA epimerase (EC 5.1.2.3): Adjusts stereochemistry for downstream processing.

This system efficiently processes fatty acids with cis double bonds at odd-numbered carbons but stalls at even positions, limiting yields for substrates like linoleic acid. Reconstituting this pathway in vitro requires acyl-CoA synthetase to activate fatty acids and acyl-CoA oxidase to initiate oxidation.

Thiolase-Catalyzed Condensation

Thiolases (EC 2.3.1.16) condense acetyl-CoA with shorter acyl-CoA units to form 3-ketoacyl-CoA, which is reduced to 3-hydroxyacyl-CoA. Rational engineering of thiolases, as demonstrated for 3-oxohexanoyl-CoA synthesis, enhances specificity for this compound precursors. For instance, substituting malonyl-CoA with ethylmalonyl-CoA in modular polyketide synthases (PKS) introduces branching, which can be tailored to produce desired intermediates.

In Vitro Reconstitution Systems

Multienzyme Complex from Pseudomonas fragi

The 240 kDa multienzyme complex from P. fragi comprises two 73 kDa and two 42 kDa subunits, exhibiting five catalytic activities essential for this compound production. Key parameters for reconstitution include:

Parameter Value/Description Source
Molecular weight 240,000 Da
Subunit composition 2 × 73 kDa + 2 × 42 kDa
Optimal pH 7.5–8.0
Temperature stability Stable up to 45°C

This system completely oxidizes C4–C18 saturated fatty acids but only partially processes unsaturated ones, yielding ~5 mol acetyl-CoA per mol linoleic acid.

Biotechnological Innovations

Modular Polyketide Synthase (PKS) Platforms

Recent advances in PKS engineering enable the production of chiral diols and hydroxy acids, which are precursors for this compound. For example:

  • Loading module customization : Using the rimocidin PKS loading module allows incorporation of diverse starter units (e.g., butyryl-CoA).
  • Terminal reductase (TR) engineering : TRs convert polyketide intermediates to aldehydes, which are reduced to diols by alcohol dehydrogenases (ADHs).

By replacing malonyl-CoA-specific acyltransferases (ATs) with ethylmalonyl-CoA-specific ATs, branched-chain intermediates like 2-ethyl-3-hydroxyhexanoyl-CoA are synthesized, which can be epimerized to this compound.

CoA Substrate Pool Engineering

Modulating intracellular CoA substrate availability enhances yields:

  • Overexpression of crotonyl-CoA carboxylase/reductase (CCR) : Increases ethylmalonyl-CoA pools, favoring branched-chain products.
  • Valine supplementation : Elevates butyryl-CoA levels, shifting product profiles toward longer-chain derivatives.

Analytical and Purification Techniques

Chromatographic Methods

  • Reverse-phase HPLC : Separates this compound from isomers using C18 columns and gradients of acetonitrile in ammonium acetate buffer (pH 5.0).
  • Ion-exchange chromatography : Resolves CoA derivatives based on charge differences, particularly useful for removing unreacted CoA.

Spectroscopic Characterization

  • UV-Vis spectroscopy : CoA thioesters exhibit absorbance maxima at 260 nm (adenine moiety) and 230 nm (thioester bond).
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weights (e.g., C33H52N7O18P3S for analogous compounds).

Q & A

Q. Methodological Guidance

  • Experimental Design : Align with principles in systematic reviews (e.g., confounding variable control, dose-response feasibility) .
  • Data Contradictions : Apply iterative qualitative analysis to refine hypotheses and experimental conditions .
  • Structural Analysis : Prioritize high-resolution techniques (NMR, MS/MS) to resolve stereochemical ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-6-hydroxyhex-3-enoyl-CoA
Reactant of Route 2
Reactant of Route 2
cis-6-hydroxyhex-3-enoyl-CoA

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.